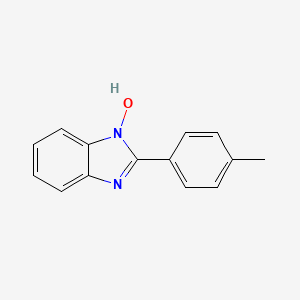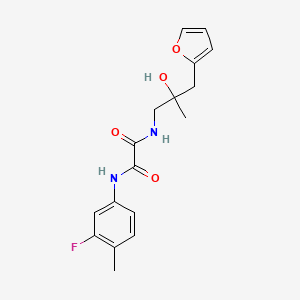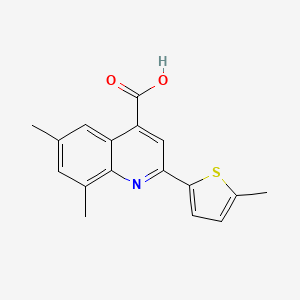
1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Derivatives of dihydropyridine carboxamide, including those with chlorophenyl substitutions, have been synthesized and structurally analyzed using X-ray diffraction, revealing insights into their molecular and crystal structures (Feklicheva et al., 2019).
Spectroscopic Investigations
- Spectroscopic studies on dihydronicotinamides, similar in structure to the specified compound, have been conducted to understand their conformation, absorption, and fluorescence properties, offering potential applications in probing molecular structures (Fischer et al., 1988).
Antimicrobial Activities
- Analogous compounds to the specified chemical have been synthesized and evaluated for their antimicrobial activities, showing significant inhibition of bacterial and fungal growth, indicating potential applications in antimicrobial therapies (Akbari et al., 2008).
Fluorescence Properties
- Research on the fluorescence properties of related dihydropyridine carboxamides has been conducted, highlighting potential uses in fluorescence-based applications and sensors (Ershov et al., 2015).
Coordination Chemistry
- The compound has relevance in coordination chemistry, as demonstrated by studies on silver(I) complexes with N-(4-chlorophenyl)pyridine-3-carboxamide ligands, indicating potential applications in materials science and catalysis (Shi et al., 2010).
Crystallography and Heterocyclic Design
- Crystallographic studies on derivatives of pyridinone, related to the specified compound, provide valuable insights into heterocyclic design, which is crucial for pharmaceutical and material science applications (Rybakov et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-6-3-7-15(11-14)22-18(24)16-8-4-10-23(19(16)25)12-13-5-1-2-9-17(13)21/h1-11H,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRDMEZRUKLSKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)
![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)


![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)
![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2368114.png)
![2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2368116.png)